molecular formula C20H17NO4 B10961987 4-{(E)-[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl propanoate

4-{(E)-[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl propanoate

Cat. No.: B10961987
M. Wt: 335.4 g/mol
InChI Key: SRRDUYYIYSMXSX-SFQUDFHCSA-N
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Description

4-{[2-(2-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL PROPIONATE is a complex organic compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes a propionate group attached to a phenyl ring, further connected to an oxazole ring with a methylphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(2-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL PROPIONATE typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides.

    Substitution Reactions:

    Esterification: The final step involves the esterification of the phenyl ring with propionic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(2-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL PROPIONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl and oxazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-{[2-(2-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL PROPIONATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[2-(2-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL PROPIONATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Oxaprozin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar oxazole structure.

    Mubritinib: A tyrosine kinase inhibitor with an oxazole moiety.

    Aleglitazar: An antidiabetic drug containing an oxazole ring.

Uniqueness

4-{[2-(2-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL PROPIONATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

[4-[(E)-[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] propanoate

InChI

InChI=1S/C20H17NO4/c1-3-18(22)24-15-10-8-14(9-11-15)12-17-20(23)25-19(21-17)16-7-5-4-6-13(16)2/h4-12H,3H2,1-2H3/b17-12+

InChI Key

SRRDUYYIYSMXSX-SFQUDFHCSA-N

Isomeric SMILES

CCC(=O)OC1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3C

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3C

Origin of Product

United States

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